3-Methoxy-2-(trifluoromethyl)benzoic acid
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Overview
Description
3-Methoxy-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H7F3O3. It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzoic acid core. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of antimicrobial benzoisothiazolones , suggesting potential antimicrobial activity.
Mode of Action
It’s known that similar compounds participate in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Similar compounds have been used in biochemical genetics studies such as plasmid-encoded phthalate catabolic pathway in arthrobacter keyseri 12b .
Pharmacokinetics
The pka values of similar compounds in water and methanol have been measured, and their solubility in dense carbon dioxide has been evaluated .
Result of Action
Similar compounds have been used in the synthesis of antimicrobial benzoisothiazolones , suggesting potential antimicrobial effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methoxy-2-(trifluoromethyl)benzoic acid. For instance, the compound should be stored at ambient temperature . Also, the influence of fluorination on the solubility of organic pharmaceuticals in dense carbon dioxide has been investigated .
Biochemical Analysis
Biochemical Properties
3-Methoxy-2-(trifluoromethyl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially affecting cellular redox balance and oxidative stress levels .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In some cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic processes, potentially altering cellular energy metabolism and biosynthetic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. For instance, this compound can bind to the active site of enzymes, inhibiting or activating their catalytic activity. This binding can lead to changes in enzyme conformation and function, ultimately affecting biochemical pathways and cellular processes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under ambient conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to the formation of degradation products that can have different biochemical properties and effects on cellular function . Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular processes, although the specific nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, this compound may have minimal effects on cellular function and overall physiology. At higher doses, this compound can exhibit more pronounced effects, including potential toxic or adverse effects . For example, high doses of this compound have been associated with oxidative stress and inflammation in animal models, potentially leading to tissue damage and impaired organ function . Threshold effects have also been observed, where the effects of this compound become more significant above a certain dosage level .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo biotransformation through processes such as hydroxylation, methylation, and conjugation with glucuronic acid . These metabolic reactions are catalyzed by enzymes such as cytochrome P450 monooxygenases and transferases, leading to the formation of metabolites that can be further processed and excreted from the body . The involvement of this compound in these metabolic pathways can influence metabolic flux and the levels of various metabolites in cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, such as organic anion transporters and multidrug resistance-associated proteins . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of binding proteins in the extracellular matrix .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and other nuclear proteins to regulate gene expression . Similarly, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where a trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by functional group transformations. The reaction conditions often require controlled temperatures and pressures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 3-carboxy-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 3-methoxy-2-(difluoromethyl)benzoic acid.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
3-Methoxy-2-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
Comparison with Similar Compounds
2-(Trifluoromethyl)benzoic acid: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
3-(Trifluoromethyl)benzoic acid: Similar structure but without the methoxy group, leading to variations in its chemical and physical properties.
Uniqueness: 3-Methoxy-2-(trifluoromethyl)benzoic acid is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct chemical properties. The combination of these functional groups enhances its versatility in chemical synthesis and its potential biological activities .
Properties
IUPAC Name |
3-methoxy-2-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-6-4-2-3-5(8(13)14)7(6)9(10,11)12/h2-4H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBKAUNYVVOXMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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